1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid
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Overview
Description
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C11H10ClFO2 and a molecular weight of 228.65 g/mol . This compound is characterized by a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring that has chlorine and fluorine substituents. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzene and cyclobutanecarboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the carboxylic acid group, followed by a nucleophilic substitution reaction to introduce the phenyl ring.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional substituents.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and electrophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid can be compared with similar compounds such as:
1-(4-Chloro-3-fluorophenyl)cyclobutane-1-carboxylic Acid: Similar in structure but may have different substituents on the cyclobutane ring.
4-Chloro-3-fluorophenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid group, leading to different reactivity and applications.
4-Chloro-3-methoxyphenylboronic Acid: Substituted with a methoxy group instead of a fluorine atom, affecting its chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJNQERDZQULBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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